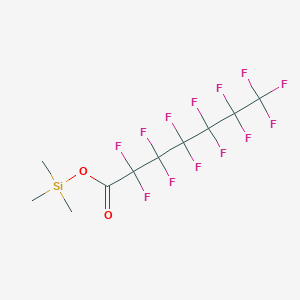

三甲基甲硅烷基全氟庚酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trimethylsilyl perfluoroheptanoate is a chemical compound that contains a trimethylsilyl group . This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .

Synthesis Analysis

Trimethylsilyl perfluoroheptanoate can be synthesized using various methods. For instance, chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .Molecular Structure Analysis

The molecular formula of Trimethylsilyl perfluoroheptanoate is C10H9F13O2Si . It consists of a trimethylsilyl group attached to a perfluoroheptanoate group .Chemical Reactions Analysis

Trimethylsilyl perfluoroheptanoate can participate in various chemical reactions. For instance, when attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .科学研究应用

偶联反应

三甲基甲硅烷基化合物(如 1-三甲基甲硅烷基炔)在偶联反应中显示出潜力,可生成对称和不对称的二芳基乙炔和 1,3-丁二炔,这对于合成新型有机化合物很有价值。这些反应在氯化亚铜和钯催化剂的促进下进行,为构建复杂的分子结构提供了一条途径 (Nishihara 等人,2000 年)。

二氟甲基化和二氟亚甲基化试剂

源自三甲基甲硅烷基的硅试剂在转移全氟烷基时发挥了关键作用,尤其是在亲核三氟甲基化中。这些试剂由于其温和的活化条件,对于合成在制药和农用化学品等各个行业至关重要的含 CF2 的化合物至关重要 (Krishnamoorthy 和 Prakash,2017 年)。

天然产物的合成

三甲基甲硅烷基三氟甲磺酸酯 (TMSOTf) 用于 Prins 环化反应中,以生成二氢吡喃,这是许多天然产物(如灵猫)的基础结构。这展示了三甲基甲硅烷基化合物在合成具有潜在风味、香料和药物应用的复杂有机分子中的作用 (Sultana 等人,2013 年)。

有机金属化合物的亲脂性增强

三甲基甲硅烷基取代基已被纳入四苯基硼酸根阴离子中,以增强其在非极性有机溶剂中的溶解度。这种改性对于产生更亲脂且因此更可溶的有机金属配合物至关重要,这可能具有广泛的工业和研究应用 (Koten 等人,2001 年)。

核碱基衍生物的合成

三甲基甲硅烷基三氟甲磺酸酯 (TMSOTf) 在核碱基乙烯基衍生物的合成中展示了其作为催化剂的多功能性。这一过程突出了三甲基甲硅烷基化合物在修饰核碱基中的重要性,可能为药物开发和遗传学研究提供新的途径 (Dalpozzo 等人,2004 年)。

作用机制

Mode of Action

The trimethylsilyl group, which is a part of the compound, consists of three methyl groups bonded to a silicon atom . This group is known for its chemical inertness and large molecular volume, making it useful in various applications . Chemists sometimes use a trimethylsilylating reagent to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This results in the formation of trimethylsiloxy groups on the molecule .

Biochemical Pathways

Trimethylsilyl groups have been used in various biochemical applications, including the derivatization of non-volatile compounds for analysis by gas chromatography or mass spectrometry .

Pharmacokinetics

Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its absorption, distribution, metabolism, and excretion (ADME) processes . .

Result of Action

Trimethylsilyl groups have been used in various biochemical applications, suggesting that they may have significant effects at the molecular and cellular levels .

未来方向

The future directions of research involving Trimethylsilyl perfluoroheptanoate could involve its use in various fields of organic chemistry. For instance, recent applications of tris(trimethylsilyl)silane, a related compound, as a radical-based reagent in organic chemistry have been explored . These include its successful use in radical reductions, hydrosilylation, and consecutive radical reactions . Such research could pave the way for new applications of Trimethylsilyl perfluoroheptanoate in the future.

属性

IUPAC Name |

trimethylsilyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F13O2Si/c1-26(2,3)25-4(24)5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYQRAIWCHDWCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F13O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301022654 |

Source

|

| Record name | Trimethylsilyl perfluoroheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244856-04-9 |

Source

|

| Record name | Trimethylsilyl perfluoroheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride](/img/structure/B6590909.png)

![6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B6590944.png)

![5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene]](/img/structure/B6590976.png)